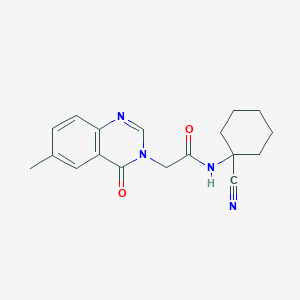![molecular formula C20H20N4O3S B2561119 1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 325817-06-9](/img/structure/B2561119.png)
1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine" is a chemical entity that appears to be a derivative of the pyrroloquinoxaline family. This class of compounds is known for its heterocyclic structure, which often imparts significant biological activity. The presence of a tosyl group suggests potential for further chemical modifications, while the methoxyethyl and amine functionalities may contribute to the compound's solubility and potential interaction with biological targets.
Synthesis Analysis
The synthesis of pyrroloquinoxaline derivatives can be achieved through various methods. One approach is the Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrrole, which yields pyrrolo[1,2-a]quinoxaline derivatives . Although the specific synthesis of "1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate methoxyethyl and tosyl functional groups at the relevant positions on the quinoxaline core.
Molecular Structure Analysis
The molecular structure of pyrroloquinoxaline derivatives is characterized by a fused heterocyclic system that can influence the compound's electronic and steric properties. The crescent shape and planar fused cyclic moiety of similar compounds, as described in the synthesis of pyrrolo[3,2-c]quinolines , suggest that "1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine" may also exhibit a planar structure, which could be relevant for its interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyrroloquinoxaline derivatives can be diverse. The presence of a tosyl group in the compound indicates a potential site for nucleophilic substitution reactions, which could be utilized in further chemical transformations. The amine group could also participate in various reactions, such as the formation of amides or Schiff bases. The synthesis of pyrrolo[3,4-c]quinolinone derivatives from 2-aminoarylacrylates and tosylmethyl isocyanide (TosMIC) demonstrates the versatility of reactions involving amino groups and tosylated reagents, which could be relevant for the chemical reactions analysis of the target compound.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine" are not provided in the papers, we can infer from related compounds that it may exhibit moderate solubility in organic solvents due to the methoxyethyl group. The presence of the tosyl group could enhance its reactivity, and the amine functionality may allow for the formation of salts, which could affect its solubility and stability. The anti-HIV-1 activity of related 2-(aryl or heteroaryl)quinolin-4-amines suggests that the compound may also possess biological activity, which would be influenced by its physical and chemical properties.
科学的研究の応用
Catalysis and Organic Synthesis
Pyrroloquinoline and quinoxaline derivatives have been studied for their roles in catalysis and as intermediates in organic synthesis. For example, phosphine ligands derived from quinoxaline compounds have been used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, highlighting their utility in producing chiral pharmaceutical ingredients (Imamoto et al., 2012). Similarly, the synthesis of pyrrolo[3,2-c]quinolines has been explored, providing access to structures that could be of interest for further chemical transformations (Dudouit et al., 2001).
Pharmacological Potential
Quinoxaline and pyrroloquinoline derivatives have also been investigated for their potential pharmacological activities. For instance, certain pyrroloquinoline quinone (PQQ) derivatives have been studied for their nutritional and pharmacological importance, with findings suggesting that PQQ and related quinoids could stimulate animal growth and might play a role in connective tissue maturation (Smidt et al., 1991). Additionally, ferrocenic pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and tested for in vitro antimalarial activity, indicating the potential of such compounds in developing new antimalarial drugs (Guillon et al., 2008).
Materials Science
In materials science, pyrroloquinoline quinone (PQQ) analogues have been examined for their electrochemical properties, contributing to the understanding of redox-active materials and their applications in electronic devices (Zhang et al., 1995).
将来の方向性
特性
IUPAC Name |
1-(2-methoxyethyl)-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-7-9-14(10-8-13)28(25,26)18-17-20(24(19(18)21)11-12-27-2)23-16-6-4-3-5-15(16)22-17/h3-10H,11-12,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSPUBUXDBLFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCOC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2561037.png)

![5-bromo-2-chloro-N-{4-[(3-cyanopyridin-2-yl)oxy]-2-methylphenyl}pyridine-3-carboxamide](/img/structure/B2561043.png)
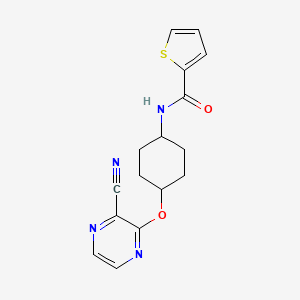
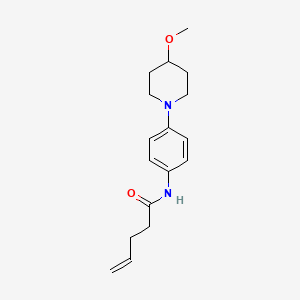
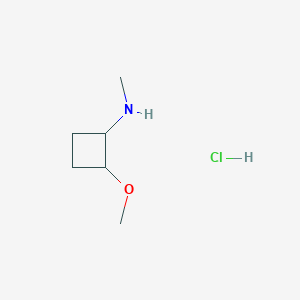
![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea](/img/structure/B2561051.png)
![N-(5-chloro-2-methylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2561052.png)
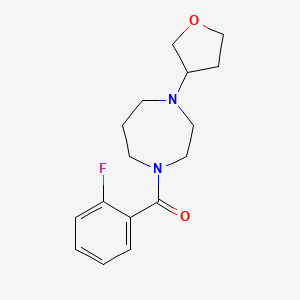

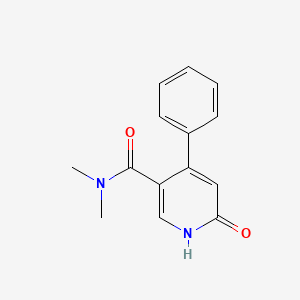
![2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2561058.png)
